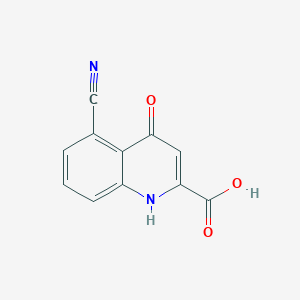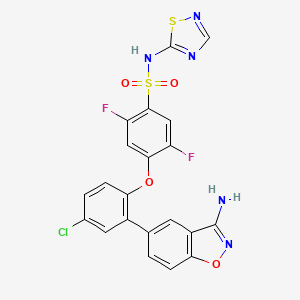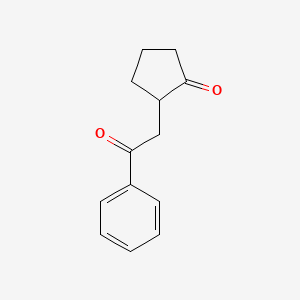
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is an organosulfur compound characterized by the presence of a thiophenol group substituted with a chlorine atom and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL typically involves the chlorination of 2-(hydroxymethyl)thiophenol. One common method is the reaction of 2-(hydroxymethyl)thiophenol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
科学的研究の応用
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL involves its interaction with various molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)thiophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-(hydroxymethyl)thiophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its analogs.
特性
分子式 |
C7H7ClOS |
|---|---|
分子量 |
174.65 g/mol |
IUPAC名 |
(5-chloro-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
InChIキー |
VJTBYIVDTPQLIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CO)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B8572563.png)


![Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate](/img/structure/B8572580.png)










